![molecular formula C19H21F2N3O3S B3019174 3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097892-23-2](/img/structure/B3019174.png)
3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazolidine derivatives has been explored through various methodologies. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines . Another method described is the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which is applicable to a range of substrates and does not require metal or oxidants . Additionally, a 1,3-dipolar cycloaddition reaction of nonstabilized azomethine ylides with cyclic N-sulfonyl imines provides access to imidazolidine-fused sulfamidates and sulfamides bearing a quaternary center . This method stands out as it allows for the synthesis of novel imidazolidine-fused compounds and offers pathways for ring opening to yield tetra-substituted sulfamidates and useful 1,2-diamines.
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives can be complex, with the potential for a variety of substitutions that can influence the properties of the compound. For instance, the 1,3-diarylated imidazopyridines synthesized in one study exhibit fluorescence emission, suggesting a conjugated system that allows for electronic transitions . The regioselective sulfenylation of imidazo[1,2-a]pyridines results in 3-sulfanylimidazopyridines, which implies the presence of a sulfur atom in the third position of the imidazole ring . The imidazolidine-fused sulfamidates and sulfamides bear a quaternary center, indicating a high degree of substitution and complexity in the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazolidine derivatives are diverse and include oxidative condensation-cyclization , regioselective sulfenylation , and 1,3-dipolar cycloaddition . These reactions are characterized by their ability to form heterocyclic compounds with high yields and under conditions that are often metal and oxidant-free. The reactions also allow for the introduction of various functional groups, which can lead to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The fluorescence emission of 1,3-diarylated imidazopyridines suggests that these compounds have photophysical properties that could be useful in applications such as fluorescence imaging . The presence of a sulfur atom in the 3-sulfanylimidazopyridines may confer certain electronic properties and potential reactivity towards further chemical modifications . The synthesis of imidazolidine-fused sulfamidates and sulfamides with a quaternary center could result in compounds with unique steric and electronic properties, which might be reflected in their biological activity .
Propiedades
IUPAC Name |
3-cyclopropyl-1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-18(21)28-15-4-2-1-3-14(15)17(26)22-9-7-12(8-10-22)23-11-16(25)24(19(23)27)13-5-6-13/h1-4,12-13,18H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDHDXPIUPCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

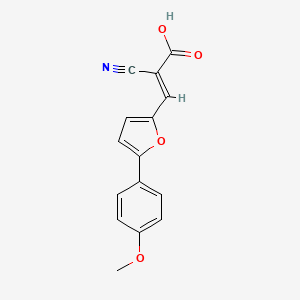
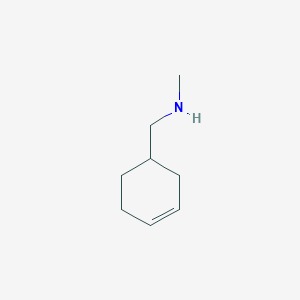

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)
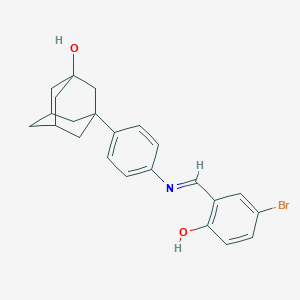
![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)
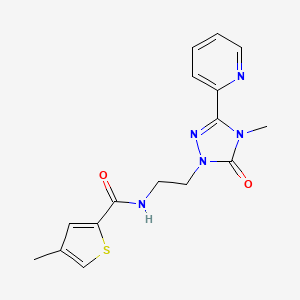
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
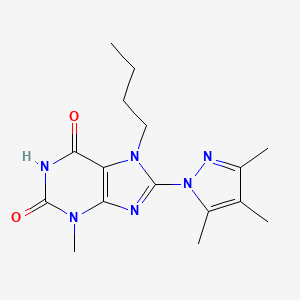
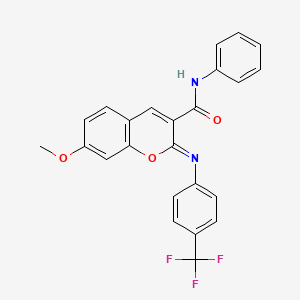
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)
![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)